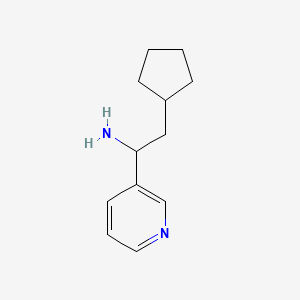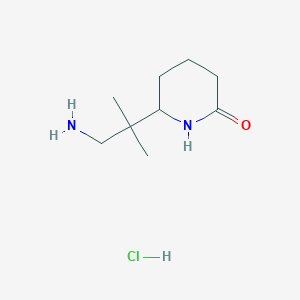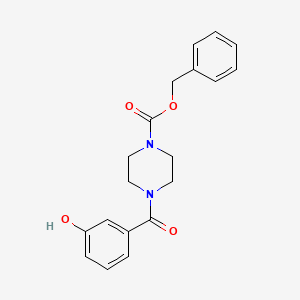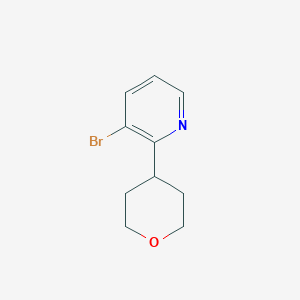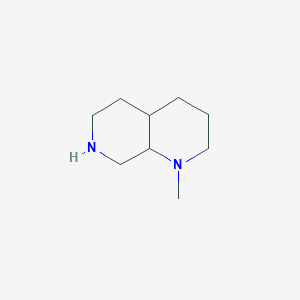
1-Methyl-decahydro-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a decahydro structure, meaning it is fully saturated with hydrogen atoms, and a methyl group attached to the nitrogen atom at the first position. The naphthyridine core consists of two fused pyridine rings, making it a versatile structure in medicinal and synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-decahydro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reduction of the corresponding naphthyridine precursor using sodium and ethanol . Another method includes the use of platinum oxide in an acidic solution to achieve the reduction . These methods ensure the complete saturation of the naphthyridine ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and solvents is crucial to ensure high yield and purity. The use of catalytic hydrogenation with platinum oxide or other suitable catalysts is common in industrial settings.
化学反应分析
Types of Reactions: 1-Methyl-decahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: As mentioned, the compound itself is a product of reduction reactions.
Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium and ethanol, or platinum oxide in acidic solutions, are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
科学研究应用
1-Methyl-decahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-decahydro-1,7-naphthyridine is primarily based on its interaction with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
相似化合物的比较
1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: Used in various synthetic applications.
Uniqueness: 1-Methyl-decahydro-1,7-naphthyridine is unique due to its fully saturated structure and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
InChI 键 |
YZQLPYYBDJRSHV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2C1CNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


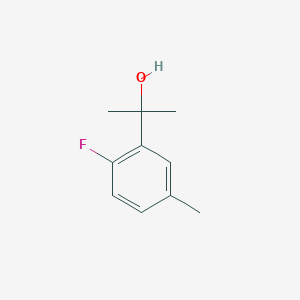
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)

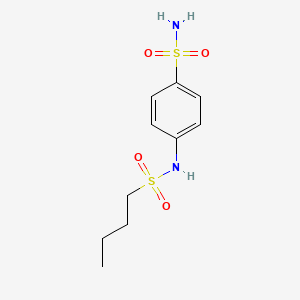
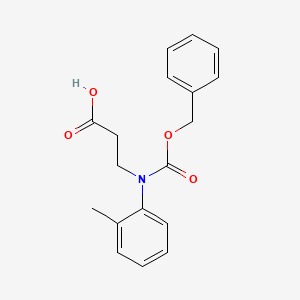
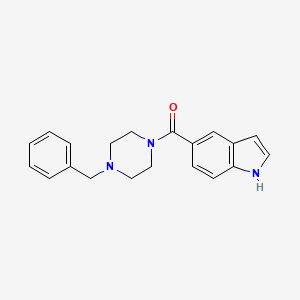
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
